![molecular formula C16H10N4O9 B12552846 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid CAS No. 144597-24-0](/img/structure/B12552846.png)
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is a complex organic compound known for its unique structural and electronic properties. It is characterized by the presence of a trinitro-substituted fluorene moiety, which imparts significant electron-accepting capabilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid typically involves the nitration of fluorene derivatives followed by subsequent functionalization steps. One common method includes the nitration of 9H-fluorene to introduce nitro groups at the 2, 4, and 7 positions. This is followed by the formation of the fluorenylideneaminooxy linkage through a condensation reaction with an appropriate amine and propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted fluorenylidene derivatives.
Applications De Recherche Scientifique
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid has several scientific research applications:
Chemistry: Used as an electron acceptor in charge-transfer complexes, which are studied for their unique electronic properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its ability to interact with various molecular targets.
Mécanisme D'action
The mechanism of action of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid involves its ability to act as an electron acceptor. This property allows it to form charge-transfer complexes with electron-donating molecules. The molecular targets and pathways involved include interactions with π-aromatic systems and stabilization of charge-transfer states through π-π stacking and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trinitro-9H-fluoren-9-one: Another trinitro-substituted fluorene derivative with similar electron-accepting properties.
9H-Fluoren-9-ylideneaminooxy derivatives: Compounds with similar structural motifs but different substituents on the fluorene ring.
Uniqueness
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is unique due to its specific combination of a trinitro-substituted fluorene moiety and a propanoic acid linkage. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and chemistry .
Propriétés
Numéro CAS |
144597-24-0 |
|---|---|
Formule moléculaire |
C16H10N4O9 |
Poids moléculaire |
402.27 g/mol |
Nom IUPAC |
3-[(2,4,7-trinitrofluoren-9-ylidene)amino]oxypropanoic acid |
InChI |
InChI=1S/C16H10N4O9/c21-14(22)3-4-29-17-16-11-5-8(18(23)24)1-2-10(11)15-12(16)6-9(19(25)26)7-13(15)20(27)28/h1-2,5-7H,3-4H2,(H,21,22) |
Clé InChI |
DKGDQEWGYCFILJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NOCCC(=O)O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


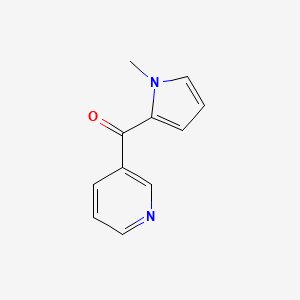
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
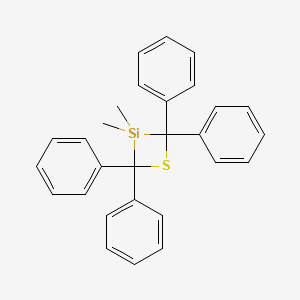
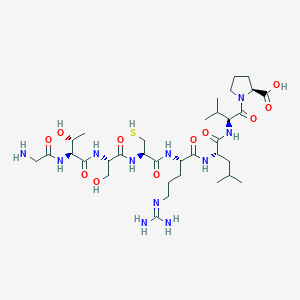
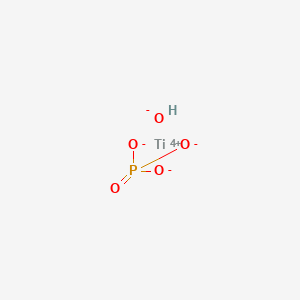
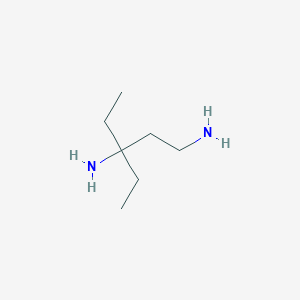
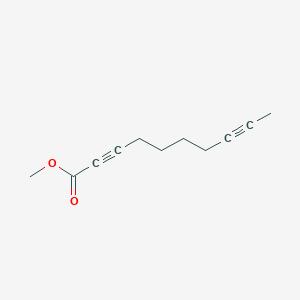
![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
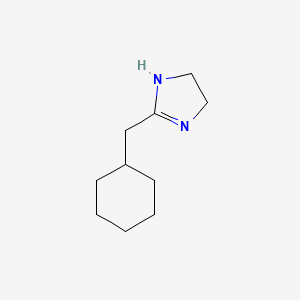
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
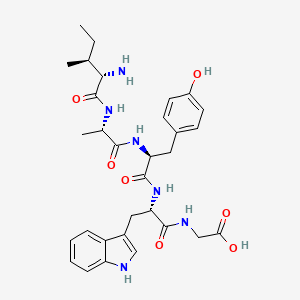
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)

